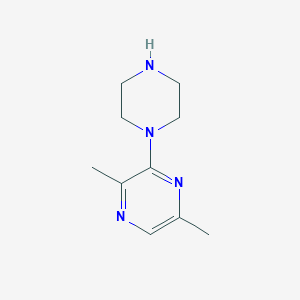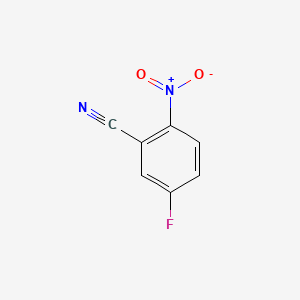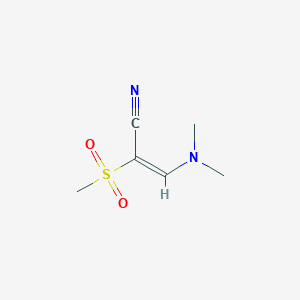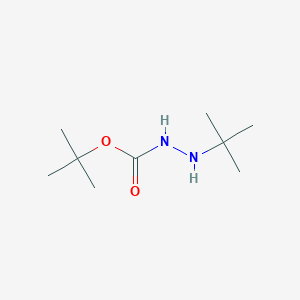
2,5-Dimethyl-3-piperazin-1-ylpyrazine
Descripción general
Descripción
2,5-Dimethyl-3-piperazin-1-ylpyrazine is a heterocyclic organic compound belonging to the pyrazine family. It is characterized by its colorless, crystalline solid form and has a molecular formula of C10H16N4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine can be achieved through multiple synthetic routes. One common method involves the reaction of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-3-piperazin-1-ylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-piperazin-1-ylpyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Comparación Con Compuestos Similares
- 2,5-Dimethylpyrazine
- 3,5-Dimethylpyrazine
- 2,3-Dimethylpyrazine
Comparison: Compared to these similar compounds, 2,5-Dimethyl-3-piperazin-1-ylpyrazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in scientific research .
Propiedades
IUPAC Name |
2,5-dimethyl-3-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPZOAOJEXDUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396761 | |
| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-42-8 | |
| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)


![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)


![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)



